molecular formula C₂₁H₂₄N₄O₂S B1145271 meta-Mirabegron CAS No. 1684452-81-0

meta-Mirabegron

カタログ番号: B1145271
CAS番号: 1684452-81-0
分子量: 396.51
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meta-Mirabegron is a selective beta-3 adrenergic receptor agonist primarily used in the treatment of overactive bladder syndrome. It works by relaxing the detrusor muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity and reducing symptoms of urgency and frequency .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of meta-Mirabegron involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

化学反応の分析

Types of Reactions

Meta-Mirabegron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

科学的研究の応用

Treatment of Overactive Bladder (OAB)

Mirabegron has been extensively studied for its efficacy in treating OAB symptoms. A systematic review and meta-analysis indicated that mirabegron significantly reduces the number of micturitions per day and increases the volume voided per micturition compared to placebo.

Key Findings:

  • In a meta-analysis involving 10,774 patients across 14 studies, mirabegron demonstrated fewer total adverse events compared to anticholinergic treatments .
  • A recent study showed that mirabegron combined with tamsulosin significantly improved OAB symptoms in men with benign prostatic hyperplasia .

Data Table: Efficacy Comparison in OAB Treatment

TreatmentChange in Micturitions/DayChange in Volume Voided (mL)Adverse Events (%)
Mirabegron + Tamsulosin-0.27+10.7643.8
Anticholinergics-0.22+5.0050.0

Medical Expulsive Therapy for Ureteral Stones

Recent studies have highlighted the role of mirabegron in improving stone expulsion rates in patients with ureteral stones. A meta-analysis involving four studies with 398 patients showed a significant increase in stone expulsion rates for those treated with mirabegron.

Key Findings:

  • The odds ratio for stone expulsion in the mirabegron group was 2.12 (95% CI: 1.33 to 3.40), indicating a substantial improvement compared to control groups .
  • Pain episodes were significantly lower in the mirabegron group compared to controls, enhancing patient comfort during treatment.

Data Table: Stone Expulsion Rates

GroupStone Expulsion Rate (%)Pain Episodes (Mean)
Mirabegron731.5
Control562.0

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients demonstrated that mirabegron effectively reduced OAB symptoms without significant adverse effects, making it a suitable option for this demographic .

Case Study 2: Combination Therapy

In a study examining combination therapy with tamsulosin and mirabegron, researchers found that the combination led to greater improvements in urinary symptoms than either treatment alone, suggesting synergistic effects .

Safety Profile

The safety profile of mirabegron has been extensively evaluated, showing that it has a lower incidence of dry mouth compared to traditional anticholinergics, making it preferable for many patients . However, ongoing monitoring for cardiovascular effects and other potential long-term complications remains essential.

作用機序

Meta-Mirabegron exerts its effects by selectively activating beta-3 adrenergic receptors, which are predominantly found in the bladder. Activation of these receptors leads to the relaxation of the detrusor muscle during the storage phase of the urinary bladder fill-void cycle. This increases bladder capacity and reduces symptoms of urgency and frequency. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway, which mediates the relaxation of smooth muscle cells .

類似化合物との比較

Similar Compounds

Uniqueness of Meta-Mirabegron

This compound is unique in its selective activation of beta-3 adrenergic receptors, which provides a distinct mechanism of action compared to antimuscarinic agents. This results in a favorable side effect profile, particularly in terms of reduced dry mouth and constipation, which are common with antimuscarinic agents .

生物活性

meta-Mirabegron, a selective β3-adrenergic agonist, is primarily recognized for its role in treating overactive bladder (OAB). It facilitates bladder relaxation, thereby improving urinary storage capacity and reducing the frequency of involuntary contractions. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms, efficacy, safety profiles, and implications for clinical practice.

This compound acts on β3-adrenergic receptors located in the bladder detrusor muscle. Activation of these receptors leads to:

  • Smooth Muscle Relaxation : Enhances bladder capacity by promoting relaxation of detrusor smooth muscle during the storage phase.
  • Inhibition of Contractions : Reduces the frequency and intensity of involuntary contractions associated with OAB symptoms.

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in treating OAB. The following table summarizes key findings from several randomized controlled trials (RCTs):

Study ReferencePopulationTreatment DurationPrimary OutcomeResults
701 patients with ureteral stones12 weeksStone Expulsion Rate (SER)OR = 2.57, p = 0.002
Patients with OAB12 weeksIncontinence EpisodesMD = -0.54, p = 0.001
OAB patients12 weeksMicturition FrequencySimilar efficacy to solifenacin
10,774 patients across multiple studiesVariesAdverse EventsFewer adverse events compared to antimuscarinics

Case Studies

  • Ureteral Stones : A systematic review indicated that mirabegron significantly improved the stone expulsion rate in patients with ureteral stones, particularly those with stones smaller than 10 mm. The odds ratio (OR) for stone expulsion was found to be significantly higher compared to placebo groups (OR = 2.57) .
  • Overactive Bladder : In a meta-analysis comparing mirabegron to tolterodine, mirabegron demonstrated superior efficacy in reducing incontinence episodes and micturition frequency, with a significant mean difference (MD) of -0.25 episodes per day .

Safety Profile

The safety and tolerability of this compound have been extensively evaluated:

  • Adverse Events : Common side effects include dry mouth, constipation, and dyspepsia; however, these were reported at similar rates between mirabegron and placebo groups .
  • Comparative Safety : In a network meta-analysis involving 64 studies, mirabegron was found to have a favorable safety profile compared to antimuscarinics, showing significantly fewer instances of dry mouth and constipation .

特性

CAS番号

1684452-81-0

分子式

C₂₁H₂₄N₄O₂S

分子量

396.51

同義語

2-​Amino-​N-​[3-​[2-​[[(2R)​-​2-​hydroxy-​2-​phenylethyl]​amino]​ethyl]​phenyl]​-4-​thiazoleacetamide; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。